

improving solubility of AC-P-Bromo-DL-phe-OH for biological assays

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **AC-P-Bromo-DL-phe-OH**

Cat. No.: **B556362**

[Get Quote](#)

Technical Support Center: AC-P-Bromo-DL-phe-OH

Welcome to the technical support center for **AC-P-Bromo-DL-phe-OH**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in biological assays.

Frequently Asked Questions (FAQs)

General Properties

Q1: What is **AC-P-Bromo-DL-phe-OH**?

A1: **AC-P-Bromo-DL-phe-OH** is the chemical compound N-acetyl-4-bromo-DL-phenylalanine. It is a synthetic derivative of the essential amino acid phenylalanine.[\[1\]](#)[\[2\]](#) The presence of an acetyl group at the N-terminus and a bromine atom at the para-position of the phenyl ring gives it unique properties, making it a valuable tool in biochemical research, peptide synthesis, and as a building block for novel pharmaceuticals.[\[2\]](#)[\[3\]](#)

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below. These characteristics are important for handling, storage, and experimental design.

Property	Value	Source
IUPAC Name	2-acetamido-3-(4-bromophenyl)propanoic acid	[1]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₃	[1]
Molecular Weight	286.12 g/mol	[1]
Melting Point	183-189 °C	[2]
Appearance	White to off-white powder	[4]
Storage	2-8°C	[2] [4]
XLogP3	0.8	[1]

Solubility and Stock Solution Preparation

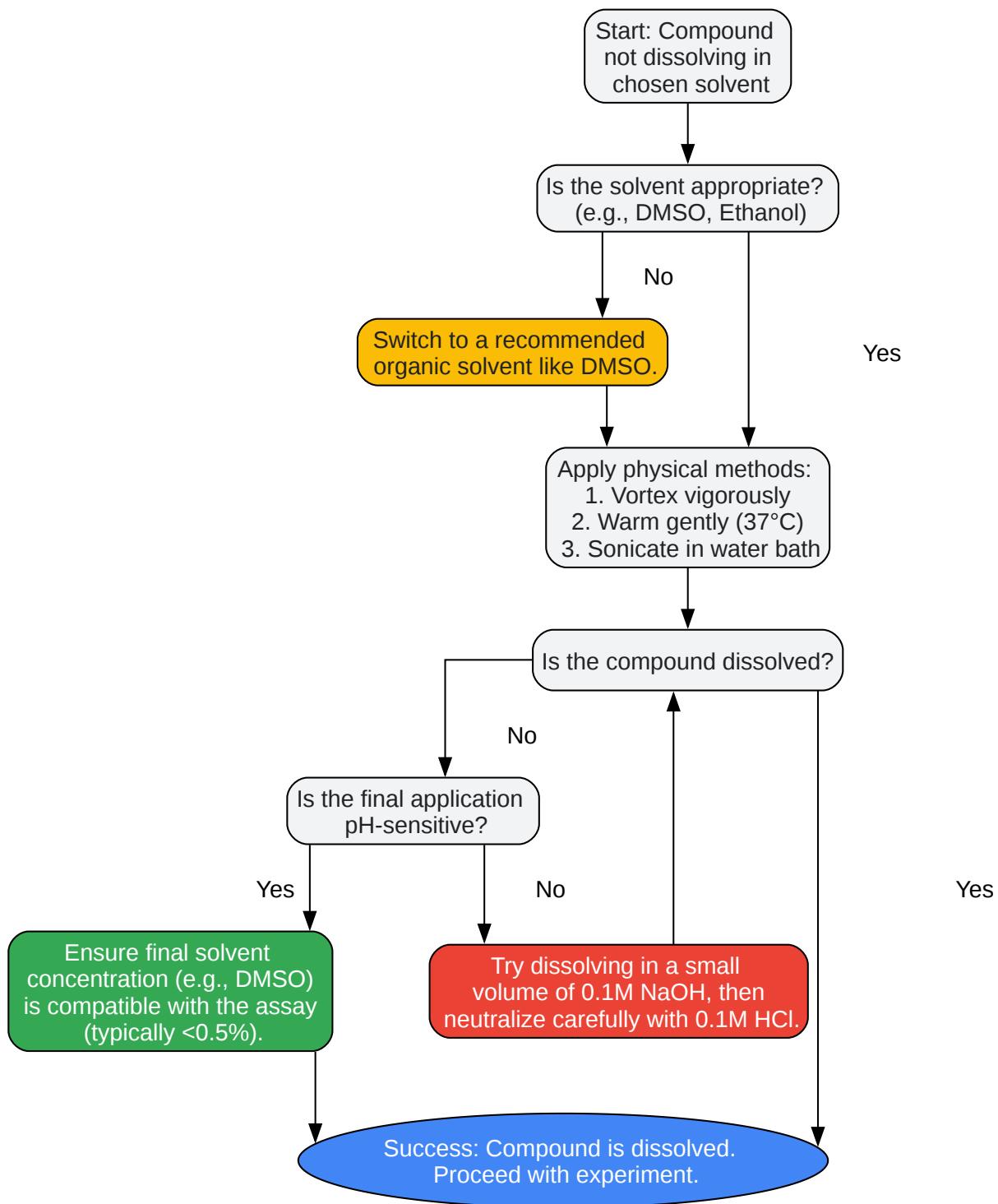
Q3: What is the recommended solvent for preparing stock solutions of **AC-P-Bromo-DL-phe-OH**?

A3: Due to the hydrophobic nature of the bromophenyl group, **AC-P-Bromo-DL-phe-OH** has low solubility in water. Organic solvents are recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays. Other organic solvents like ethanol and acetone can also be used.[\[5\]](#)[\[6\]](#)

Q4: I am having trouble dissolving the compound. What should I do?

A4: If you are experiencing solubility issues, please refer to our detailed troubleshooting guide below. Common strategies include gentle warming, vortexing, sonication, and adjusting the pH of the solvent. For many N-acetyl amino acids, which are acidic due to the carboxylic acid group, solubility can be significantly increased in a slightly basic solution.[\[7\]](#)

Q5: What is the expected solubility in common solvents?

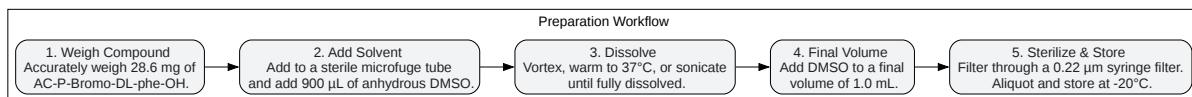

A5: While specific quantitative solubility data for **AC-P-Bromo-DL-phe-OH** is not widely published, the table below provides estimated values based on data for the closely related compound, N-Acetyl-DL-phenylalanine. The presence of the bromine atom is expected to decrease aqueous solubility and increase solubility in organic solvents.

Solvent	Estimated Solubility (at 25°C)	Notes
DMSO	> 25 mg/mL	Recommended for high-concentration stock solutions.
Ethanol	~15-20 mg/mL	Can be used as an alternative to DMSO. [5]
Methanol	Soluble	Often used in chemical synthesis and purification. [5]
Water	< 1 mg/mL	Very low solubility. [6]
PBS (pH 7.4)	< 1 mg/mL	Low solubility in aqueous buffers.
0.1 M NaOH	> 10 mg/mL	Increased solubility due to salt formation. [7]

Note: These are estimates. It is crucial to determine the solubility for your specific experimental conditions.

Troubleshooting Guide: Solubility Issues

Use the following workflow to address challenges with dissolving **AC-P-Bromo-DL-phe-OH**.


[Click to download full resolution via product page](#)

Caption: A workflow diagram for troubleshooting solubility issues.

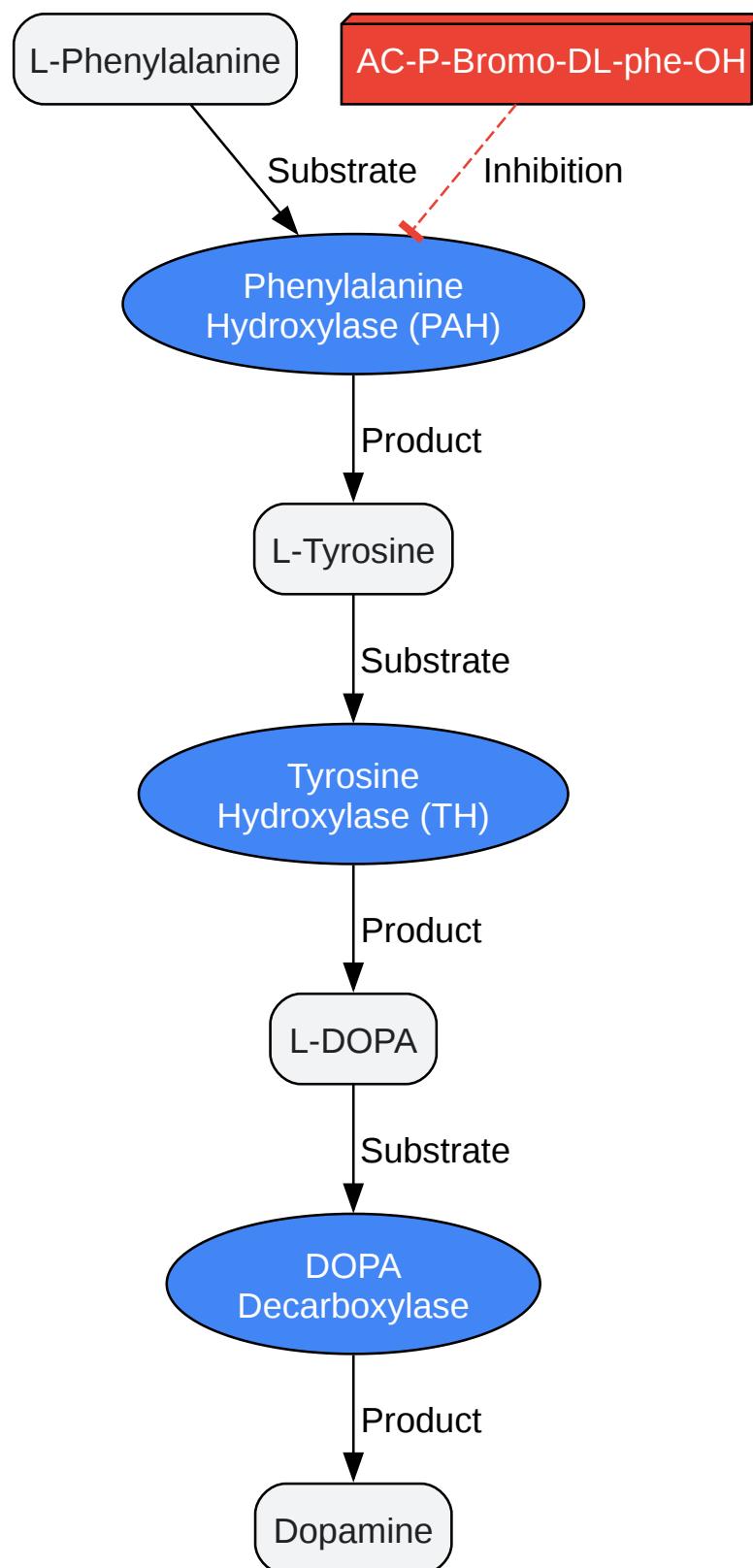
Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a 100 mM stock solution in DMSO.


Detailed Steps:

- Weighing: Accurately weigh 28.61 mg of **AC-P-Bromo-DL-phe-OH** (MW = 286.12 g/mol) in a sterile microcentrifuge tube.
- Solvent Addition: Add approximately 900 μ L of high-purity, anhydrous DMSO to the tube.
- Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, incubate the tube in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. Visually inspect to ensure no solid particles remain.
- Final Volume Adjustment: Once fully dissolved, add DMSO to bring the total volume to 1.0 mL. This yields a 100 mM stock solution.
- Sterilization and Storage: For use in sterile cell culture, filter the stock solution through a 0.22 μ m DMSO-compatible syringe filter into a new sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Application in Biological Assays

Q6: How might **AC-P-Bromo-DL-phe-OH** affect cellular pathways?

A6: As an analog of phenylalanine, this compound can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate.^[8] A key example is the family of aromatic amino acid hydroxylases, which are crucial for neurotransmitter synthesis.^{[8][9]} For instance, it may inhibit Phenylalanine Hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. This inhibition can reduce the downstream production of catecholamines.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the catecholamine synthesis pathway.

Q7: What is the stability of the compound in aqueous cell culture media?

A7: While specific stability data is limited, N-acetylated amino acids are generally stable. However, prolonged incubation in aqueous media at 37°C could lead to slow hydrolysis of the acetyl group or other degradation. For long-term experiments (>24-48 hours), it is advisable to refresh the medium containing the compound. It is recommended to prepare fresh dilutions of the DMSO stock into the culture medium for each experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AC-P-Bromo-DL-phe-OH | C11H12BrNO3 | CID 5172487 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. p -溴- DL -苯丙氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [improving solubility of AC-P-Bromo-DL-phe-OH for biological assays]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556362#improving-solubility-of-ac-p-bromo-dl-phe-oh-for-biological-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com